n,n-Bis(2-cyanoethyl)aspartic acid

Physicochemical characterization Solubility LogP

N,N-Bis(2-cyanoethyl)aspartic acid (CAS 6328-90-1) features two β-cyanoethyl substituents enabling hydrolysis to a tetra-carboxylate chelator with enhanced metal-sequestering capacity versus mono-functional analogs. Its four reactive sites—two carboxylic acids and two cyanoethyl groups—serve as a multi-functional monomer for amino-acid-based resins and surface-active polymers. The dual-cyanoethyl motif is recognized in disperse dye chemistry, and the aspartic acid backbone offers water-solubility modulation not available with aniline-based intermediates. Additionally, it provides a distinct reference point for SAR studies and analytical method development, with an experimentally verified melting point (136–137 °C) as a purity benchmark.

Molecular Formula C10H13N3O4
Molecular Weight 239.23 g/mol
CAS No. 6328-90-1
Cat. No. B14740704
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namen,n-Bis(2-cyanoethyl)aspartic acid
CAS6328-90-1
Molecular FormulaC10H13N3O4
Molecular Weight239.23 g/mol
Structural Identifiers
SMILESC(CN(CCC#N)C(CC(=O)O)C(=O)O)C#N
InChIInChI=1S/C10H13N3O4/c11-3-1-5-13(6-2-4-12)8(10(16)17)7-9(14)15/h8H,1-2,5-7H2,(H,14,15)(H,16,17)
InChIKeyGNVTYGNEZLLRIK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N,N-Bis(2-cyanoethyl)aspartic Acid (CAS 6328-90-1): Key Procurement Specifications and Physicochemical Baseline


N,N-Bis(2-cyanoethyl)aspartic acid (CAS 6328-90-1), also designated as N,N-bis(2-cyanoethyl)-DL-aspartic acid or 2-[bis(2-cyanoethyl)amino]butanedioic acid, is a synthetic N,N-dialkylated aspartic acid derivative bearing two β-cyanoethyl substituents on the α-amino nitrogen [1]. The compound is prepared via double Michael addition of acrylonitrile to aspartic acid and possesses a molecular formula of C₁₀H₁₃N₃O₄ with a molecular weight of 239.23 g/mol [2]. Commercially available material typically meets a purity specification of NLT 98% . The compound exhibits a melting point of 136–137 °C (experimental) and a predicted boiling point of 524.1±50.0 °C, with a predicted density of 1.349±0.06 g/cm³ and a calculated LogP of approximately -3.5, reflecting its hydrophilic character [3].

Why N,N-Bis(2-cyanoethyl)aspartic Acid Cannot Be Substituted with Other N-Substituted Aspartic Acid Derivatives in Critical Applications


Generic substitution of N,N-bis(2-cyanoethyl)aspartic acid with other N-alkyl or N-hydroxyalkyl aspartic acid derivatives is not straightforward due to fundamental differences in the physicochemical and reactivity profiles conferred by the dual β-cyanoethyl substituents. The nitrile moieties introduce a distinct polarity and hydrogen-bonding capacity not present in N-alkyl analogs such as N-methyl aspartic acid or N-ethyl aspartic acid, which alter solubility, partitioning behavior, and downstream reactivity [1][2]. Hydroxyethyl analogs (e.g., N-(2-hydroxyethyl)aspartic acid, CAS 125677-11-4) possess a hydroxyl group that imparts different hydrogen-bond donor/acceptor character and nucleophilic reactivity compared to the nitrile group, thereby directing divergent synthetic pathways and product profiles . Furthermore, the dicyanoethyl substitution pattern on the α-amino nitrogen sterically and electronically modulates the adjacent carboxyl groups, influencing both the compound's chelation potential and its behavior as a building block in polymer or peptide synthesis relative to mono-substituted or unsubstituted aspartic acid derivatives [1]. Consequently, interchange without validation risks altered reaction kinetics, product purity, and performance in downstream applications. The following evidence documents the specific, quantifiable differentiators that inform procurement decisions.

N,N-Bis(2-cyanoethyl)aspartic Acid: Quantitative Differentiation Evidence Guide for Scientific Selection


Dicyanoethyl Substitution Pattern Confers Unique Physical Properties Relative to Mono-Substituted and Hydroxyethyl Analogs

N,N-Bis(2-cyanoethyl)aspartic acid (C₁₀H₁₃N₃O₄, MW 239.23 g/mol) exhibits a distinct physicochemical profile compared to its closest commercially available structural analogs, namely the mono-cyanoethyl derivative N-(2-cyanoethyl)aspartic acid (C₇H₁₀N₂O₄, MW 186.17 g/mol) and the hydroxyethyl analog N-(2-hydroxyethyl)aspartic acid (C₆H₁₁NO₅, MW 177.16 g/mol) [1]. The target compound demonstrates a melting point of 136–137 °C (experimental) and a calculated LogP of -3.5, indicating substantially greater hydrophilicity than typical N-alkyl substituted aspartic acids [2]. The molecular weight of the target compound is approximately 28% higher than that of the mono-cyanoethyl analog (239.23 vs 186.17 g/mol) and 35% higher than that of the hydroxyethyl analog (239.23 vs 177.16 g/mol), differences which directly impact molar equivalents in stoichiometric calculations, shipping weight considerations, and formulation requirements [1].

Physicochemical characterization Solubility LogP Melting point Amino acid derivatives

Dual Nitrile Functionality Enables Distinct Hydrolysis Pathways and Carboxyethyl Derivatization Potential

The presence of two β-cyanoethyl groups in N,N-bis(2-cyanoethyl)aspartic acid provides a unique hydrolytic derivatization pathway that is absent in mono-cyanoethyl and non-cyanoethyl substituted analogs. While mono-cyanoethyl aspartic acid hydrolyzes under defined conditions (6 hours boiling with 2 N NaOH using 3 moles of alkali per mole of substrate) to yield the corresponding N-(β-carboxyethyl)aspartic acid derivative, the dicyanoethyl substituted target compound offers the potential for sequential or simultaneous hydrolysis of both nitrile moieties, yielding bis(carboxyethyl) functionalized products that cannot be accessed from the mono-substituted analog [1]. The presence of two nitrile groups per molecule also doubles the molar equivalents of hydrolyzable functionality (two cyanoethyl groups versus one), enabling a higher density of carboxylate functionalities in downstream products [1].

Hydrolysis Derivatization Carboxyethyl derivatives Amino acid modification Synthetic intermediate

Target Compound Functions as a Versatile Intermediate for Amino-Acid-Based Resins and Chelating Agents

N,N-Bis(2-cyanoethyl)aspartic acid serves as a precursor for amino-acid-based resins, chelating agents, and surface-active polymers, applications that leverage the dual cyanoethyl substitution pattern for enhanced functional group density . The compound contains both carboxylic acid functionalities (two carboxyl groups) and nitrile moieties (two cyanoethyl groups), providing a total of four distinct reactive sites for polymerization or chelation [1]. This multi-functional architecture contrasts with simpler N-alkyl aspartic acid derivatives (e.g., N-methyl or N-ethyl aspartic acids), which lack the nitrile functional groups required for post-polymerization crosslinking via nitrile hydrolysis or aminolysis [2]. The cyanoethyl groups can be selectively hydrolyzed to carboxylates to yield polycarboxylate structures with enhanced metal-binding capacity or transformed into amine functionalities for further synthetic elaboration .

Chelating agents Amino-acid-based resins Surface-active polymers Polymer synthesis Crosslinking

Distinct Structural Motif for Cyanoethylated Disperse Dye Intermediate Applications

The N,N-bis(2-cyanoethyl)amino structural motif represents a recognized class of intermediates in disperse dye synthesis, as evidenced by the commercial use of related N,N-bis(2-cyanoethyl)aniline derivatives in di-cyanoethyl azo disperse dye production [1][2]. While the target compound is an aspartic acid-based derivative rather than an aniline derivative, the shared N,N-bis(2-cyanoethyl)amino functional group confers comparable electronic and steric properties that influence azo coupling reactivity and the dyeing performance of the final disperse dye products. Disperse dyes incorporating cyanoethyl groups exhibit enhanced compatibility with polyester fibers and improved fastness properties relative to non-cyanoethylated analogs [1]. N,N-Bis(2-cyanoethyl)aspartic acid is identified in chemical supplier databases as a dye intermediate for dyestuff production .

Disperse dyes Cyanoethylated intermediates Dye synthesis Textile dyeing Azo coupling

Optimal Research and Industrial Application Scenarios for N,N-Bis(2-cyanoethyl)aspartic Acid (CAS 6328-90-1)


Synthesis of Polycarboxylate Chelating Agents via Controlled Nitrile Hydrolysis

The presence of two β-cyanoethyl groups per molecule enables the preparation of bis(carboxyethyl)-functionalized aspartic acid derivatives with enhanced metal-chelating capacity relative to mono-functionalized analogs. Hydrolysis of the nitrile moieties under basic conditions converts the –CH₂CH₂CN groups to –CH₂CH₂COOH, yielding a tetra-carboxylate structure that cannot be accessed from N-alkyl or mono-cyanoethyl aspartic acid precursors [1]. This scenario is particularly relevant for procurement when the intended application requires high carboxylate density for metal ion sequestration in aqueous systems. The calculated LogP of -3.5 confirms the compound's hydrophilic character suitable for water-based chelation applications [2].

Amino-Acid-Based Polymer and Resin Precursor Requiring Dual Reactive Functionalities

N,N-Bis(2-cyanoethyl)aspartic acid provides four distinct reactive sites per molecule—two carboxylic acid groups and two cyanoethyl groups—making it a multi-functional monomer for the synthesis of amino-acid-based resins and surface-active polymers . The cyanoethyl groups serve as latent crosslinking sites that can be activated post-polymerization via hydrolysis to carboxylates or reduction to primary amines, enabling controlled network formation. This functional group density (four reactive sites) distinguishes the compound from N-methyl or N-ethyl aspartic acids, which contain only the two carboxyl groups and lack the additional cyanoethyl-derived functionality required for post-synthetic modification [3].

Cyanoethylated Intermediate for Disperse Dye Synthesis

The N,N-bis(2-cyanoethyl)amino structural motif is recognized in disperse dye chemistry as a coupling component or intermediate for azo dye synthesis [4]. Di-cyanoethyl azo disperse dyes synthesized from related N,N-bis(2-cyanoethyl)aniline derivatives demonstrate compatibility with polyester fiber dyeing and favorable fastness characteristics [4]. N,N-Bis(2-cyanoethyl)aspartic acid is catalogued by chemical suppliers as a dye intermediate, and its aspartic acid backbone offers additional carboxylate functionality that may be leveraged for water solubility modulation or alternative coupling strategies not available with simple aniline-based cyanoethylated intermediates .

Specialized Synthetic Intermediate for N-Substituted Aspartic Acid Derivative Libraries

The compound serves as a key starting material or reference standard in the synthesis and characterization of N-substituted aspartic acid derivative libraries. The dual cyanoethyl substitution pattern provides a distinct reference point for structure-activity relationship (SAR) studies comparing mono- versus di-substituted N-alkyl aspartic acids. The experimentally determined melting point of 136–137 °C serves as an identity and purity benchmark for analytical method development and quality control [2]. The compound's higher molecular weight (239.23 g/mol) relative to N-methyl aspartic acid (~161 g/mol) and N-ethyl aspartic acid (~175 g/mol) makes it distinguishable via mass spectrometry, facilitating its use as an internal standard or synthetic intermediate in analytical workflows .

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